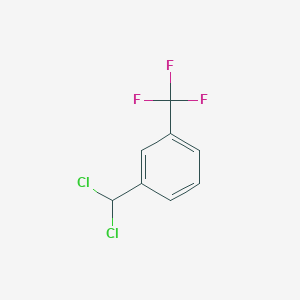

3-(Trifluoromethyl)benzal chloride

Description

Significance of the Trifluoromethyl Group in Contemporary Organic Chemistry

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal and agricultural chemistry due to its distinct electronic and steric properties. ontosight.aiontosight.ai Its high electronegativity, comparable to that of chlorine, can significantly alter the acidity or basicity of a molecule. wikipedia.org For instance, trifluoromethyl-substituted compounds like trifluoroacetic acid are strong acids. wikipedia.org

This group is often employed as a bioisostere for methyl or chloro groups to enhance the metabolic stability of a compound by blocking oxidation, a common metabolic pathway. wikipedia.org The introduction of a trifluoromethyl group can also increase a molecule's lipophilicity, which can improve its absorption and distribution within a biological system. ontosight.ai A vast number of pharmaceuticals and agrochemicals incorporate the trifluoromethyl group, including well-known drugs like fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex), as well as the insecticide fipronil. wikipedia.orgwikipedia.org The development of new methods for introducing this group, a process known as trifluoromethylation, remains an active area of research. wikipedia.orgrsc.org

Overview of Halogenated Benzylic Systems in Synthetic Methodologies

Halogenated benzylic systems are versatile intermediates in organic synthesis. numberanalytics.com The carbon atom adjacent to the aromatic ring, the benzylic position, is particularly reactive. The halogen atom at this position can be readily substituted by a variety of nucleophiles, making these compounds valuable precursors for a wide range of functionalized aromatic molecules. numberanalytics.com

The reactivity of benzylic halides is attributed to the stability of the resulting benzylic carbocation or radical intermediate, which is stabilized by resonance with the adjacent aromatic ring. libretexts.org This inherent reactivity allows for a diverse array of chemical transformations. Benzylic halogenation, the process of introducing a halogen at the benzylic position, is a fundamental reaction in organic chemistry, often achieved through free radical mechanisms. numberanalytics.comyoutube.com These reactions are crucial for the synthesis of complex aromatic compounds used in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(dichloromethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSJPSUQWJNGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Pathways

The synthesis of 3-(Trifluoromethyl)benzal chloride can be achieved through various methods, often involving the chlorination of a suitable precursor. One common approach is the free-radical chlorination of 3-(trifluoromethyl)toluene. This reaction is typically initiated by UV light or a radical initiator and proceeds via a benzylic radical intermediate. The stability of this intermediate facilitates the selective chlorination at the benzylic position.

Another patented method involves the selective chlorination of α,α,α'-trichloro-m-xylene to form 3-(chloromethyl)benzotrichloride, which serves as a key intermediate. google.com This process is designed to be economically feasible for large-scale production by maximizing the yield and minimizing the formation of undesirable by-products. google.com

Chemical Reactivity and Organic Transformations of 3 Trifluoromethyl Benzal Chloride

Role as a Versatile Synthetic Intermediate and Building Block

3-(Trifluoromethyl)benzal chloride is a valuable intermediate in organic synthesis, primarily utilized for the preparation of other important compounds. Its utility stems from the presence of two key reactive sites: the dichloromethyl group attached to the benzene (B151609) ring and the trifluoromethyl group. The powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the reactivity of the molecule, particularly enhancing the electrophilic character of adjacent functional groups. nih.gov This property makes this compound a versatile building block for introducing the 3-(trifluoromethyl)phenyl moiety into a wide range of molecular structures.

Its primary application lies in its conversion to 3-(trifluoromethyl)benzaldehyde (B1294959), a key intermediate for pharmaceuticals, pesticides, and dyes. google.commedchemexpress.com The transformation is typically achieved through hydrolysis. google.com Furthermore, the trifluoromethyl group itself, while generally stable, can participate in certain chemical transformations under specific conditions, adding to the compound's synthetic potential. tcichemicals.comnih.gov The reactivity of the dichloromethyl group allows for various nucleophilic substitution reactions, expanding its utility in creating diverse organic molecules.

Nucleophilic Substitution Reactions at the Benzal Carbon

The dichloromethyl group of this compound is susceptible to nucleophilic substitution reactions. The carbon atom of the dichloromethyl group is electrophilic and can be attacked by various nucleophiles, leading to the displacement of one or both chlorine atoms. This reactivity is a cornerstone of its role as a synthetic intermediate.

Hydrolysis to Form Aldehyde Derivatives

A significant reaction of this compound is its hydrolysis to form 3-(trifluoromethyl)benzaldehyde. This conversion is a crucial step in the synthesis of various fine chemicals. google.commedchemexpress.com The hydrolysis is typically carried out in the presence of a catalyst, such as ferric chloride, at elevated temperatures. google.com

The reaction proceeds by the nucleophilic attack of water on the benzal carbon, leading to the sequential replacement of the two chlorine atoms with hydroxyl groups. The resulting geminal diol is unstable and readily dehydrates to form the corresponding aldehyde.

Table 1: Reaction Conditions for the Hydrolysis of this compound

| Catalyst | Temperature | Product | Reference |

| Ferric Chloride | 75°C to 100°C | 3-(Trifluoromethyl)benzaldehyde | google.com |

Another method involves hydrolysis under the action of a C1-C4 linear chain saturated monobasic fatty acid and its alkali metal salt at high temperatures and pressures. google.com

Carbonylation Reactions of Benzal Chloride Derivatives

While direct carbonylation of this compound is not extensively documented in the provided search results, the related compound, 3-(trifluoromethyl)benzoyl chloride, is a product of other synthetic routes. chemicalbook.comnih.gov For instance, 3'-(trifluoromethyl)acetophenone (B147564) can be converted to 3-(trifluoromethyl)benzoyl chloride using sulfuryl chloride and sulfur dichloride. chemicalbook.com This suggests the potential for developing carbonylation methods for benzal chloride derivatives to access acyl chlorides, which are themselves versatile intermediates.

Reactions with Sodium Hydrosulfide (B80085) to Yield Mercaptan Derivatives

The reaction of benzyl (B1604629) chlorides with sodium hydrosulfide is a known method for the synthesis of thiols (mercaptans). Although a specific example for this compound is not provided in the search results, the general reactivity pattern of benzyl chlorides suggests that it would react with sodium hydrosulfide to yield the corresponding 3-(trifluoromethyl)benzenecarbothialdehyde after hydrolysis of the intermediate dithiol.

Reactions with Sodium Azide (B81097)

Benzyl chlorides readily undergo nucleophilic substitution with sodium azide to form benzyl azides. rsc.org In a typical procedure, the benzyl chloride is stirred with sodium azide in a solvent like dimethylformamide (DMF) at room temperature. rsc.org This reaction is applicable to a wide range of substituted benzyl chlorides. For instance, 1-(bromomethyl)-3-(trifluoromethyl)benzene reacts with sodium azide to produce 1-(azidomethyl)-3-(trifluoromethyl)benzene (B1321338) in high yield. rsc.org This indicates that this compound would similarly react with sodium azide to produce 3-(trifluoromethyl)benzal diazide.

Table 2: Synthesis of Benzyl Azides from Benzyl Halides

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| Benzyl bromide/chloride | Sodium azide | DMF | Benzyl azide | - | rsc.org |

| 1-(bromomethyl)-3-(trifluoromethyl)benzene | Sodium azide | - | 1-(azidomethyl)-3-(trifluoromethyl)benzene | 92% | rsc.org |

Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered to be a stable and robust functional group due to the strength of the carbon-fluorine bonds. tcichemicals.com However, under certain conditions, it can undergo chemical transformations. The strong electron-withdrawing nature of the -CF3 group significantly impacts the electronic properties of the aromatic ring. tcichemicals.com

While the trifluoromethyl group is typically unreactive under nucleophilic substitution conditions that target the benzal chloride, it can be transformed using strong Lewis acids or under superacidic conditions. nih.gov For example, trifluoromethyl-substituted arenes can react in superacids to form reactive electrophiles like carbocations or acylium cations, which can then participate in Friedel-Crafts-type reactions. nih.gov These reactions, however, require harsh conditions and are not typically performed in conjunction with transformations at the benzal chloride position. The focus of the chemistry of this compound is overwhelmingly on the reactivity of the dichloromethyl group.

Derivatization Strategies and Functional Group Interconversions

The presence of the reactive chloromethyl group allows for a variety of derivatization strategies, enabling the conversion of 3-(trifluoromethyl)benzyl chloride into other functional groups.

3-(Trifluoromethyl)benzyl chloride readily undergoes nucleophilic substitution with dithiocarbamate (B8719985) salts to form S-benzyl dithiocarbamates. For instance, it can react with sodium salts of N,N-disubstituted dithiocarbamic acids to yield a series of corresponding dithiocarbamates. This reaction is a straightforward and efficient method for introducing the 3-(trifluoromethyl)benzyl group onto a dithiocarbamate scaffold, which is a common structural motif in various biologically active compounds.

A related multicomponent reaction for the synthesis of S-trifluoromethyl dithiocarbamates has been described, involving the reaction of secondary amines, carbon disulfide, and an electrophilic trifluoromethylating agent like Togni's reagent. beilstein-journals.org This highlights the interest in trifluoromethylated dithiocarbamates in medicinal and agricultural chemistry.

| Amine | Dithiocarbamate Product |

| Diethylamine | S-(3-(Trifluoromethyl)benzyl) diethyl-dithiocarbamate |

| Piperidine | S-(3-(Trifluoromethyl)benzyl) piperidine-1-carbodithioate |

| Pyrrolidine | S-(3-(Trifluoromethyl)benzyl) pyrrolidine-1-carbodithioate |

This table shows representative dithiocarbamates that can be synthesized from 3-(trifluoromethyl)benzyl chloride and the corresponding amine-derived dithiocarbamate salts.

Direct acylation reactions are characteristic of benzoyl chlorides, not benzal chlorides. 3-(Trifluoromethyl)benzoyl chloride, the corresponding benzoyl chloride, is a valuable reagent for introducing the 3-(trifluoromethyl)benzoyl group into molecules via Friedel-Crafts acylation and other acylation reactions. nih.govsigmaaldrich.comnist.gov In a typical Friedel-Crafts acylation, 3-(trifluoromethyl)benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a ketone. mdpi.comsioc-journal.cn

This compound can be a precursor to 3-(trifluoromethyl)benzoyl chloride. The hydrolysis of the benzal chloride would yield 3-(trifluoromethyl)benzaldehyde, which can then be oxidized to 3-(trifluoromethyl)benzoic acid. Subsequent treatment with a chlorinating agent like thionyl chloride or oxalyl chloride would afford 3-(trifluoromethyl)benzoyl chloride. chemicalbook.com

| Reactant | Catalyst | Product |

| Benzene | AlCl₃ | 3-(Trifluoromethyl)benzophenone |

| Toluene | AlCl₃ | Methyl-(3-(trifluoromethyl)benzoyl)benzene |

| Anisole | AlCl₃ | Methoxy-(3-(trifluoromethyl)benzoyl)benzene |

This table illustrates the expected products from the Friedel-Crafts acylation of various aromatic compounds with 3-(trifluoromethyl)benzoyl chloride.

By analogy to benzoyl chlorides, which can be reduced to aldehydes or alcohols, 3-(trifluoromethyl)benzoyl chloride can undergo similar reductive transformations. The use of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride, would typically reduce the acyl chloride to the corresponding aldehyde, 3-(trifluoromethyl)benzaldehyde. Stronger reducing agents, like lithium aluminum hydride, would lead to the formation of the corresponding alcohol, (3-(trifluoromethyl)phenyl)methanol.

3-(Trifluoromethyl)benzyl chloride itself can also be reduced. Catalytic hydrogenation or reduction with metal hydrides can reduce the benzylic chloride to a methyl group, yielding 3-(trifluoromethyl)toluene. This reaction proceeds via the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.

| Starting Material | Reducing Agent | Product |

| 3-(Trifluoromethyl)benzoyl chloride | LiAlH(O-t-Bu)₃ | 3-(Trifluoromethyl)benzaldehyde |

| 3-(Trifluoromethyl)benzoyl chloride | LiAlH₄ | (3-(Trifluoromethyl)phenyl)methanol |

| 3-(Trifluoromethyl)benzyl chloride | H₂/Pd-C or LiAlH₄ | 3-(Trifluoromethyl)toluene |

This table summarizes the reductive transformations of 3-(trifluoromethyl)benzoyl chloride and 3-(trifluoromethyl)benzyl chloride.

Mechanistic Insights into Reactions Involving 3 Trifluoromethyl Benzal Chloride

Investigations of Substitution Mechanism Pathways (e.g., SN1, SN2)

Nucleophilic substitution reactions at the benzylic position of 3-(Trifluoromethyl)benzal chloride, such as hydrolysis to form 3-(trifluoromethyl)benzaldehyde (B1294959), can be mechanistically complex. Benzylic halides are typically capable of reacting through both unimolecular (SN1) and bimolecular (SN2) pathways. The SN1 mechanism proceeds through a carbocation intermediate, which is stabilized by resonance with the benzene (B151609) ring, while the SN2 mechanism involves a backside attack by a nucleophile on the primary benzylic carbon. nih.govwikipedia.org

However, the substitution pattern of this compound profoundly influences the preferred pathway. The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect significantly destabilizes the formation of a positive charge at the benzylic position. acs.org Consequently, the carbocation intermediate required for a pure SN1 mechanism is energetically unfavorable, making this pathway less likely compared to unsubstituted benzyl (B1604629) chloride.

While the primary nature of the carbon center might suggest an SN2 reaction, the presence of two chlorine atoms and the stepwise nature of hydrolysis (a gem-dihalide converting to an aldehyde) complicate a simple SN2 description. The reaction likely proceeds through a mechanistic spectrum. In the presence of weak nucleophiles or in polar, protic solvents that favor ionization, the reaction may be forced through an SN1-like pathway involving a highly reactive, short-lived carbocationic intermediate. fluorine1.ru Conversely, with strong nucleophiles in polar aprotic solvents, an SN2-like mechanism would be favored. fluorine1.ru

Table 1: Analysis of SN1 vs. SN2 Factors for this compound

| Factor | Favors SN1 | Favors SN2 | Analysis for this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | The substrate is a primary benzylic halide, which can undergo both. However, steric hindrance is low, favoring SN2. |

| Carbocation Stability | Stable carbocation required | Carbocation not formed | The electron-withdrawing CF₃ group strongly destabilizes the benzylic carbocation, disfavoring the SN1 pathway. |

| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., Acetone, DMSO) | Reaction pathway is highly dependent on the solvent used. Solvolysis in water or alcohols would favor an SN1-like mechanism. fluorine1.ru |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) | The choice of nucleophile is critical in determining the operative mechanism. |

Elucidation of Radical Intermediates and Reaction Propagation

Radical mechanisms are central to the synthesis of this compound from its precursor, 3-(trifluoromethyl)toluene. The side-chain chlorination of toluenes in the presence of ultraviolet (UV) light is a classic example of a free-radical chain reaction. chemguide.co.uk This photochemical process does not require a catalyst and proceeds via radical intermediates.

The mechanism involves three key stages:

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) under UV irradiation to produce two highly reactive chlorine radicals (Cl•).

Propagation: This stage consists of a two-step cycle that generates the product and regenerates a radical to continue the chain.

A chlorine radical abstracts a hydrogen atom from the methyl group of 3-(trifluoromethyl)toluene. This is the rate-determining step and forms a resonance-stabilized 3-(trifluoromethyl)benzyl radical and a molecule of hydrogen chloride (HCl).

The newly formed benzyl radical reacts with another molecule of Cl₂, abstracting a chlorine atom to yield 3-(trifluoromethyl)benzyl chloride and a new chlorine radical. This cycle repeats to replace a second hydrogen atom, leading to the formation of this compound.

Termination: The reaction ceases when radicals are removed from the system. This occurs when two radicals combine, for instance, two chlorine radicals forming Cl₂, or a benzyl radical and a chlorine radical combining. chemguide.co.uk

The propagation steps for the formation of this compound are as follows:

C₆H₄(CF₃)CH₃ + Cl• → C₆H₄(CF₃)CH₂• + HCl C₆H₄(CF₃)CH₂• + Cl₂ → C₆H₄(CF₃)CH₂Cl + Cl• C₆H₄(CF₃)CH₂Cl + Cl• → C₆H₄(CF₃)CHCl• + HCl C₆H₄(CF₃)CHCl• + Cl₂ → C₆H₄(CF₃)CHCl₂ + Cl•

Studies of Trifluoromethyl-Substituted Carbocationic Intermediates

The stability of carbocationic intermediates is a cornerstone of the SN1 mechanism. For benzylic systems, the positive charge is delocalized into the aromatic ring, conferring stability. However, this stability is highly sensitive to the electronic nature of substituents on the ring.

In the case of the intermediate that would be formed from this compound, the 3-(trifluoromethyl)benzyl carbocation, the CF₃ group exerts a powerful destabilizing effect. As a strong electron-withdrawing group (Hammett sigma parameter σₚ = +0.54), it actively pulls electron density from the ring, which in turn cannot effectively stabilize the adjacent positive charge at the benzylic carbon. acs.org This electronic destabilization significantly raises the activation energy for the formation of the carbocation, making any pathway that relies on this intermediate kinetically unfavorable. Studies on related systems have shown that electron-withdrawing groups on benzyl systems retard the rate of SN1 reactions, and the trifluoromethyl group is one of the most powerful in this regard.

Table 2: Relative Effect of Substituents on Benzylic Carbocation Stability

| Substituent (at para-position) | Electronic Effect | Effect on Carbocation Stability | Relative SN1 Rate |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Strongly Stabilizing | Fastest |

| -CH₃ (Methyl) | Electron-Donating | Stabilizing | Fast |

| -H (Hydrogen) | Neutral (Reference) | Reference Stability | Reference Rate |

| -Cl (Chloro) | Electron-Withdrawing | Destabilizing | Slow |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Destabilizing | Very Slow |

| -CF₃ (Trifluoromethyl) | Very Strongly Electron-Withdrawing | Very Strongly Destabilizing | Extremely Slow |

Role of Catalysts and Reagents in Directing Reaction Selectivity and Mechanism

Given the inherent difficulty in forming a carbocation from this compound, specific catalysts and reagents can be employed to direct the reaction mechanism. Lewis acids are particularly effective in promoting reactions that proceed via cationic intermediates.

A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can coordinate to one of the chlorine atoms of the dichloromethyl group. This coordination polarizes the carbon-chlorine bond and creates a better leaving group ([L-Cl]⁻). The departure of this complex is more facile than the departure of a simple chloride ion, assisting in the generation of the otherwise unstable 3-(trifluoromethyl)benzyl carbocation. This allows for reactions like Friedel-Crafts alkylations with other aromatic compounds, which would not proceed otherwise.

In fluorination reactions, certain reagents can also dictate the mechanism. For instance, while alkali metal fluorides like potassium fluoride (B91410) (KF) often require harsh conditions, the use of a silver salt like silver(I) fluoride (AgF) can promote the reaction. The silver ion assists in the abstraction of the chloride, forcing an SN1-like pathway through the formation of a silver chloride precipitate and the desired carbocationic intermediate. nih.gov Similarly, organoboron compounds have been developed as phase-transfer catalysts that can bind and deliver fluoride anions to the substrate, influencing the reaction pathway. nih.gov

Table 3: Examples of Reagents/Catalysts and Their Mechanistic Role

| Catalyst/Reagent | Reaction Type | Mechanistic Role |

|---|---|---|

| UV Light | Free-Radical Chlorination | Initiates the reaction by generating chlorine radicals, promoting a radical chain mechanism. chemguide.co.uk |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Friedel-Crafts Alkylation | Coordinates to a chlorine atom, creating a better leaving group and facilitating the formation of a carbocationic intermediate. |

| Silver Salts (e.g., AgF) | Nucleophilic Substitution (Fluorination) | Acts as a halide abstractor, promoting an SN1-like pathway by facilitating leaving group departure. nih.gov |

| Organoboranes | Nucleophilic Fluorination | Act as phase-transfer catalysts, forming fluoroborate salts that increase the solubility and nucleophilicity of the fluoride ion. nih.gov |

Analysis of Electron Transfer Processes in Fluorination Reactions

Electron transfer represents a fundamental activation mode in modern organic synthesis, including in fluorination reactions. Mechanisms involving single-electron transfer (SET) provide an alternative to traditional polar (SN1/SN2) pathways.

For a substrate like this compound, an electron transfer process can be envisioned under either reductive or oxidative conditions.

Reductive SET: Using photoredox catalysis, a highly reducing excited-state photocatalyst can transfer an electron to the aromatic system. This would generate a trifluoromethylarene radical anion. nih.gov This intermediate could then fragment by eliminating a chloride ion to produce a 3-(trifluoromethyl)benzyl radical, which could then be trapped by a fluorine source.

Oxidative SET: Electrochemical methods can achieve fluorination through an initial oxidative electron transfer. lew.ro In a process like anodic fluorination, the substrate is oxidized at the anode to form a radical cation. For a benzylic compound, this can lead to the formation of a benzylic carbocation, which is then rapidly trapped by a fluoride ion present in the electrolyte (e.g., from a salt like Et₃N·3HF). wikipedia.orgnih.gov This approach bypasses the need for a good leaving group, as the electron transfer itself initiates the bond-breaking/bond-forming sequence.

These electron transfer mechanisms are particularly powerful because they can generate highly reactive intermediates (radicals or radical ions) under relatively mild conditions, enabling transformations that are difficult to achieve through conventional thermal methods. For example, a concerted mechanism involving fluoride-coupled electron transfer has been proposed for the C-H fluorination of some azaarenes, avoiding high-energy intermediates. acs.org

Computational and Theoretical Chemistry Studies of 3 Trifluoromethyl Benzal Chloride

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to predict the molecular geometry of various compounds. For the related molecule, 3-Nitro Benzyl (B1604629) Chloride, DFT calculations using the B3LYP functional and a 3-21+G basis set have been performed to determine the optimized structural parameters. researchgate.net While specific data for 3-(Trifluoromethyl)benzyl chloride is not available in the cited literature, a similar approach would be employed for its geometry optimization. The process involves finding the lowest energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms. This optimization provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and physical properties.

A hypothetical table of optimized geometric parameters for 3-(Trifluoromethyl)benzyl chloride, based on expected values and data from similar structures, is presented below.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length (Å) | C-Cl | 1.80 |

| C-CF₃ | 1.50 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angle (°) | C-C-CH₂Cl | 120.5 |

| H-C-H | 109.5 | |

| Cl-C-C | 110.0 | |

| Dihedral Angle (°) | Cl-C-C-C | ~60 |

This table is illustrative and not based on published experimental or computational data for 3-(Trifluoromethyl)benzal chloride.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Understanding the distribution of electrons and the energies of molecular orbitals is key to predicting reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity.

For the analogous compound 3-Nitro Benzyl Chloride, the calculated HOMO-LUMO energy gap reveals that charge transfer occurs within the molecule, indicating its chemical activity. researchgate.net A similar analysis for 3-(Trifluoromethyl)benzyl chloride would be expected to show a significant HOMO-LUMO gap, with the electron-withdrawing trifluoromethyl and chloro groups influencing the energy levels of these orbitals. The HOMO would likely be localized on the benzene (B151609) ring, while the LUMO might be distributed over the benzyl chloride and trifluoromethyl moieties.

| Orbital | Property | Predicted Energy (eV) |

| HOMO | Electron Donating Ability | -7.5 |

| LUMO | Electron Accepting Ability | -1.2 |

| Energy Gap (ΔE) | Chemical Reactivity/Stability | 6.3 |

This table is illustrative and not based on published experimental or computational data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), indicating favorable sites for nucleophilic attack.

In a hypothetical MEP map of 3-(Trifluoromethyl)benzyl chloride, the electronegative fluorine and chlorine atoms would create regions of negative potential (red to yellow). The hydrogen atoms of the benzene ring and the methylene (B1212753) group would exhibit positive potential (blue). The trifluoromethyl group, being strongly electron-withdrawing, would significantly influence the electrostatic potential of the entire molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which corresponds to stabilizing hyperconjugative interactions. These interactions can reveal the nature of bonding, hybridization, and charge distribution.

In an NBO analysis of a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the data revealed a high percentage of Lewis structure character with some non-Lewis delocalization. For 3-(Trifluoromethyl)benzyl chloride, NBO analysis would likely show significant delocalization of electron density from the filled orbitals of the benzene ring to the antibonding orbitals of the C-Cl and C-CF₃ bonds. This would provide insights into the electronic effects of the substituents and their influence on the molecule's stability and reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can simulate various types of spectra, providing valuable information for the interpretation of experimental data.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying functional groups in a molecule. Computational simulations of IR spectra can predict the frequencies and intensities of vibrational modes, which can then be compared with experimental spectra to confirm the structure of a compound. DFT calculations are commonly used to compute these vibrational frequencies. researchgate.net

For 3-Nitro Benzyl Chloride, the vibrational frequencies determined experimentally from FT-IR and FT-Raman spectra were compared with those obtained from DFT calculations, showing good agreement after the application of scaling factors. researchgate.net A similar computational study on 3-(Trifluoromethyl)benzyl chloride would predict the characteristic vibrational modes associated with the trifluoromethyl group, the C-Cl bond, and the substituted benzene ring.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Benzene Ring | 3100 - 3000 |

| C-H stretch (aliphatic) | CH₂Cl | 3000 - 2900 |

| C=C stretch (aromatic) | Benzene Ring | 1600 - 1450 |

| C-F stretch | CF₃ | 1350 - 1150 |

| C-Cl stretch | CH₂Cl | 800 - 600 |

This table is illustrative and not based on published experimental or computational data for this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO Method)

The prediction of NMR chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. This method, typically employed within a Density Functional Theory (DFT) framework, accounts for the magnetic field dependence of the atomic basis functions, leading to accurate predictions. nih.govmdpi.com

For this compound, GIAO calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The process involves optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)) and then performing the GIAO calculation on the optimized structure. The calculated isotropic shielding values (σ) are then referenced against the shielding of a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C) calculated at the same level of theory to obtain the chemical shifts (δ).

δ_sample = σ_ref - σ_sample

Studies on various fluorinated and trifluoromethylated aromatic compounds have demonstrated the utility of this approach. rsc.orgnih.gov The substituent effect of the trifluoromethyl group on the ¹³C chemical shifts in benzene and naphthalene (B1677914) is significant, with field effects playing an important role in the observed trends. rsc.org DFT calculations have been shown to reproduce experimental chemical shift dispersion with reasonable accuracy. nih.gov For heterohelicenes, computational studies have shown that deviations for most ¹H chemical shifts fall within a narrow range of -0.15 to +0.10 ppm. mdpi.com

The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. The electron-withdrawing nature of both the -CF₃ group and the -CHCl₂ group would lead to deshielding of the aromatic protons and carbons, shifting their signals downfield. The ¹⁹F NMR signal for the -CF₃ group is also predictable and highly sensitive to the local electronic environment.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound using the GIAO Method

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| H (methine) | ~7.0 - 7.2 | The proton of the dichloromethyl group. |

| H (aromatic) | ~7.5 - 8.0 | Aromatic protons are deshielded due to electron-withdrawing groups. The splitting pattern would be complex. |

| ¹³C NMR | ||

| C (dichloromethyl) | ~85 - 95 | Carbon attached to two chlorine atoms. |

| C (ipso, C-CHCl₂) | ~135 - 140 | Aromatic carbon attached to the dichloromethyl group. |

| C (ipso, C-CF₃) | ~130 - 135 (quartet) | Carbon attached to the trifluoromethyl group; shows coupling to ¹⁹F. |

| C (aromatic) | ~125 - 135 | Other aromatic carbons. |

| C (CF₃) | ~120 - 125 (quartet) | Trifluoromethyl carbon; shows strong coupling to ¹⁹F. |

| ¹⁹F NMR | ||

| CF₃ | ~ -60 to -65 | Relative to CFCl₃. The chemical shift is sensitive to the solvent and electronic effects of the ring. |

Note: These are estimated values based on typical ranges for similar functional groups. Actual calculated values would be specific to the level of theory and basis set used.

UV-Vis Absorption Spectra Calculations

Theoretical calculations of UV-Vis absorption spectra are crucial for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it provides a good balance between accuracy and computational cost for medium to large-sized molecules. researchgate.netnih.gov

The process involves first obtaining the ground-state optimized geometry of this compound using DFT. Subsequently, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring. The presence of the trifluoromethyl (-CF₃) and benzal chloride (-CHCl₂) substituents will influence the energies of the molecular orbitals and thus the absorption wavelengths. The electron-withdrawing nature of these groups can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzene, depending on their interaction with the π system. Calculations can help dissect these effects and assign the observed spectral bands to specific electronic transitions.

Table 2: Calculated UV-Vis Spectral Data for this compound using TD-DFT

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~260 - 275 | Moderate | Primarily a π → π* transition involving the benzene ring, analogous to the B-band in benzene. |

| S₀ → S₂ | ~210 - 225 | High | Primarily a π → π* transition involving the benzene ring, analogous to the E-band in benzene. |

| S₀ → S₃ | ~195 - 205 | High | Higher energy π → π* transition. |

Note: These values are illustrative and depend on the chosen functional, basis set, and the inclusion of a solvation model.

Reaction Mechanism and Transition State Modeling

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult or impossible to observe experimentally. For this compound, theoretical modeling can be used to study various reactions, such as nucleophilic substitution (S_N1 and S_N2) and oxidation.

For instance, the solvolysis of substituted benzyl chlorides has been studied computationally, revealing changes in mechanism and transition state structure based on the electronic nature of the ring substituents. nih.govnih.gov The electron-withdrawing -CF₃ group at the meta position of this compound is expected to destabilize a potential benzylic carbocation intermediate. This would likely disfavor an S_N1-type mechanism and promote an S_N2 mechanism for nucleophilic substitution reactions. youtube.com

Computational modeling of an S_N2 reaction would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (e.g., this compound and a nucleophile) and the final products.

Finding the Transition State (TS): Searching the potential energy surface for the first-order saddle point corresponding to the TS. This structure represents the highest energy point along the reaction coordinate.

Verifying the Transition State: Performing a frequency calculation to confirm the TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Mapping the Reaction Pathway: Using an Intrinsic Reaction Coordinate (IRC) calculation to connect the TS to the reactants and products, confirming it is the correct transition state for the reaction of interest.

The activation energy (E_a) can be calculated from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction kinetics. The Hammett equation can be used to correlate the effect of the substituent with the reaction rate, where the -CF₃ group has a positive σ_meta value, indicating its electron-withdrawing nature. wikipedia.org

Table 3: Hypothetical Computational Data for an S_N2 Reaction of this compound with a Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) | Key Geometric Features |

| Reactants (C₇H₄F₃Cl₂ + Nu⁻) | 0.0 | - |

| Transition State | +15 to +25 | Elongated C-Cl bond; Forming C-Nu bond; Planarizing carbon center. |

| Products (C₇H₄F₃ClNu + Cl⁻) | -5 to -15 | Fully formed C-Nu bond. |

Note: Energy values are hypothetical and would vary significantly depending on the nucleophile and reaction conditions (solvent).

Solvation Models and Environmental Effects in Theoretical Studies

The properties and reactivity of molecules can be significantly influenced by their environment, particularly the solvent. Computational studies must account for these effects to provide realistic predictions. Explicit solvation models, where individual solvent molecules are included, are computationally very expensive. A more common approach is to use implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). wikipedia.orgscm.com

In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. wikipedia.orgscm.com The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, affecting its energy, geometry, and properties. The choice of solvent is defined by its dielectric constant.

For this compound, using a solvation model is critical for accurately predicting:

NMR and UV-Vis Spectra: Solvents can alter chemical shifts and absorption wavelengths. For example, the chemical shift dispersion of trifluoromethyl groups has been shown to be sensitive to solvent polarity. nih.gov

Reaction Energetics: Solvation can dramatically alter the relative energies of reactants, transition states, and products, especially when charged species are involved. The stability of a carbocation intermediate in a potential S_N1 reaction, for example, is highly dependent on the polarity of the solvent.

Environmental Fate: Halogenated aromatic compounds are a class of environmental pollutants. scirp.orgresearchgate.netnih.gov Computational models can help predict their behavior in different environmental compartments (e.g., water, soil) by simulating their properties in relevant media. This can include predicting solubility and partitioning coefficients. Since only electrostatic interactions are typically included in standard PCM models, their limitations must be considered in non-polar environments where other effects may dominate. wikipedia.org

By incorporating these models, theoretical studies can offer a more complete and accurate picture of the chemical behavior of this compound in realistic conditions.

Advanced Analytical Characterization of 3 Trifluoromethyl Benzal Chloride

Vibrational Spectroscopy for Functional Group Identification and Structure Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance Infrared (ATR-IR) techniques, serves as a primary tool for identifying the key functional groups present in 3-(trifluoromethyl)benzal chloride.

FT-IR spectroscopy provides valuable information about the vibrational modes of the molecule. The analysis of the FT-IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its constituent functional groups. The spectrum is typically recorded over a scan range of 400 to 4000 cm⁻¹. acs.org

Key vibrational frequencies observed in the FT-IR spectrum are associated with the carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds, as well as the vibrations of the aromatic ring and the trifluoromethyl (CF₃) group. For instance, the C-Cl stretching vibration is a key indicator of the benzal chloride moiety. researchgate.net The presence of the trifluoromethyl group is confirmed by strong absorption bands characteristic of C-F stretching vibrations.

Aromatic C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds on the benzene (B151609) ring are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the chloromethyl group (–CH₂Cl) appears in the 2850-3000 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1400 cm⁻¹ range. rsc.org

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond in the chloromethyl group is expected in the 600-800 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (-CH₂Cl) | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Trifluoromethyl (CF₃) | Stretching | 1100-1400 (strong) |

| Carbon-Chlorine (C-Cl) | Stretching | 600-800 |

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with IR spectroscopy, offering a convenient method for analyzing liquid or solid samples directly without extensive preparation. researchgate.net For this compound, which is a liquid at room temperature, ATR-IR is a particularly suitable technique. sigmaaldrich.com The resulting ATR-IR spectrum is generally comparable to the transmission FT-IR spectrum, providing similar information regarding the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing precise information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

The ¹H NMR spectrum of this compound provides information on the number and types of hydrogen atoms. The spectrum is characterized by signals corresponding to the aromatic protons and the protons of the chloromethyl group.

Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific splitting pattern is influenced by the substitution pattern on the ring.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to give rise to a singlet at approximately δ 4.5-5.0 ppm. rsc.org The exact chemical shift is influenced by the electronegativity of the adjacent chlorine atom and the aromatic ring.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplet (m) |

| Chloromethyl Protons (-CH₂Cl) | 4.5 - 5.0 | Singlet (s) |

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak.

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region, typically between δ 120 and 140 ppm. nih.gov The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. researchgate.net

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear at a lower chemical shift, typically in the range of δ 40-50 ppm.

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant. researchgate.net The chemical shift is expected in the range of δ 120-130 ppm. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |

|---|---|---|

| Aromatic Carbons (C-H) | 120 - 140 | Singlet (s) or Doublet (d) |

| Aromatic Carbon (C-CF₃) | ~131 | Quartet (q) |

| Aromatic Carbon (C-CH₂Cl) | ~138 | Singlet (s) |

| Chloromethyl Carbon (-CH₂Cl) | 40 - 50 | Singlet (s) |

| Trifluoromethyl Carbon (-CF₃) | 120 - 130 | Quartet (q) |

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the CF₃ group in ¹⁹F NMR is a key diagnostic feature. For a trifluoromethyl group attached to a benzene ring, the chemical shift is typically observed in the range of δ -60 to -65 ppm relative to a standard such as CFCl₃. rsc.orgrsc.org The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms that all three fluorine atoms are chemically equivalent and not coupled to any nearby protons.

| Fluorine Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Trifluoromethyl Fluorines (-CF₃) | -60 to -65 | Singlet (s) |

Two-Dimensional (2D) NMR Techniques

While one-dimensional (1D) NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within a molecule. For this compound, a COSY spectrum would reveal correlations between adjacent aromatic protons, aiding in the assignment of the complex splitting patterns observed in the aromatic region of the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal by linking it to its attached proton. For instance, the signal for the benzal carbon would show a correlation to the proton attached to it.

The combined application of these 2D NMR techniques allows for a complete and confident assignment of all ¹H and ¹³C NMR signals, providing a detailed and verified molecular structure of this compound in solution. mdpi.com

In Situ Low-Temperature NMR for Reaction Monitoring

In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms. researchgate.net Low-temperature NMR is particularly valuable for studying reactions that are fast at room temperature or involve thermally sensitive species.

For the synthesis or transformation of this compound, in situ low-temperature NMR could be employed to:

Monitor Reaction Progress: By acquiring NMR spectra at regular intervals, the consumption of starting materials and the formation of this compound can be quantified.

Identify Reaction Intermediates: Unstable intermediates that may not be observable at higher temperatures can often be detected and characterized at low temperatures, providing crucial mechanistic details.

Optimize Reaction Conditions: The effect of temperature, concentration, and catalyst loading on the reaction rate and product distribution can be systematically studied to determine the optimal conditions for the synthesis.

For example, in a reaction where a precursor is converted to this compound, monitoring the reaction by ¹⁹F NMR would be highly effective due to the presence of the trifluoromethyl group, which provides a clean and sensitive spectroscopic handle. acs.orggoogle.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a chlorine atom, a trifluoromethyl group, or other stable neutral fragments. libretexts.orggbiosciences.comuni-saarland.de The analysis of these fragmentation patterns can help to confirm the structure of the compound. libretexts.orgfluorine1.ru

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often produces a more prominent protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound when the molecular ion peak in the EI spectrum is weak or absent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. acs.org By comparing the experimentally measured exact mass with the calculated theoretical mass for a given chemical formula, the molecular formula of this compound can be unequivocally confirmed. acs.org

| Technique | Information Obtained |

| Electron Ionization (EI)-MS | Molecular weight and characteristic fragmentation pattern. |

| Chemical Ionization (CI)-MS | Confirmation of molecular weight with less fragmentation. |

| High-Resolution (HRMS) | Exact mass and determination of elemental composition. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. This allows for the identification of this compound based on both its retention time in the GC and its characteristic mass spectrum. nist.gov GC-MS is also highly effective for assessing the purity of a sample and for identifying any impurities present.

X-ray Crystallography for Absolute and Solid-State Structure Determination

This technique would provide an unambiguous determination of the absolute structure of the molecule, confirming the connectivity and stereochemistry. The resulting crystal structure would serve as a definitive reference for the compound's solid-state conformation. acs.org

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound and separating it from its isomers and other potential impurities. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose, each offering distinct advantages.

Gas Chromatography (GC):

GC is a highly effective technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For the analysis of benzal chloride and its derivatives, including positional isomers, a sensitive and simple GC method can be developed. researchgate.netnih.gov The choice of the GC column is critical for achieving the desired separation. Columns such as the AT-210 or those with a (S)-TPC as a chiral derivatization reagent are often employed. researchgate.netnih.gov

A typical GC method for separating positional isomers of related compounds like trifluoromethoxy aniline (B41778) involves a temperature-programmed oven to ensure the effective separation of all components. researchgate.net For instance, a program might start at an initial temperature, ramp up to a higher temperature at a controlled rate, and then hold, allowing for the sequential elution of compounds with different boiling points and polarities. researchgate.net The use of a Flame Ionization Detector (FID) is common for quantifying the separated components. researchgate.net The method's sensitivity can be validated to establish limits of detection (LOD) and quantification (LOQ), ensuring that even trace-level impurities can be accurately measured. researchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is another cornerstone technique for the purity assessment of benzal chloride compounds. oup.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.comnih.gov The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase.

For the analysis of benzyl (B1604629) chloride and its impurities, a C18 column is often the stationary phase of choice. jocpr.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. oup.comnih.govjocpr.com The composition of the mobile phase can be adjusted to optimize the separation of the target compound from its impurities. oup.com A UV detector is commonly used for detection, with the wavelength set to a value where the analyte exhibits strong absorbance. nih.govjocpr.com

Method validation is a critical aspect of HPLC analysis, ensuring the method is specific, sensitive, linear, precise, and accurate. jocpr.com This involves determining the LOD and LOQ for potential impurities and demonstrating a linear relationship between the detector response and the concentration of the analyte. researchgate.netjocpr.com

Isomer Separation:

The separation of positional isomers, such as 2-(trifluoromethyl)benzal chloride and 4-(trifluoromethyl)benzal chloride from the 3-isomer, is a significant challenge due to their similar physical and chemical properties. In GC, the choice of a suitable capillary column with a specific stationary phase is paramount for resolving these isomers. researchgate.netsci-hub.se Multidimensional GC (MDGC) systems, which couple two different columns, can provide enhanced separation power for complex mixtures of isomers. sci-hub.se

In HPLC, optimizing the mobile phase composition and employing high-efficiency columns with smaller particle sizes can improve the resolution of isomeric compounds. sielc.com The development of a robust analytical method is essential to ensure that the desired isomer is obtained with the required level of purity. nih.gov

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |

| Gas Chromatography (GC) | AT-210 capillary column | Helium | Flame Ionization Detector (FID) | Separation and quantification of positional isomers and impurities. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C18 column | Acetonitrile/Water or Methanol/Water mixture | UV Detector | Purity assessment and determination of impurities. oup.comjocpr.com |

Thermal Analysis (e.g., TGA/DSC)

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal stability and phase behavior of this compound. mdpi.commdpi.com

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique is used to determine the thermal stability of a compound and to identify the temperature ranges at which decomposition occurs. nih.gov For halogenated aromatic compounds, TGA can reveal the onset of degradation and the number of decomposition steps. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net The resulting TGA curve plots the percentage of mass loss against temperature, providing a clear indication of the compound's stability. researchgate.net

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to identify thermal transitions such as melting, crystallization, and glass transitions. The DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The shape and position of this peak can also provide information about the purity of the sample. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point. mdpi.com

By combining TGA and DSC, a comprehensive thermal profile of this compound can be obtained, which is essential for understanding its stability under various processing and storage conditions.

| Technique | Information Obtained | Typical Experimental Conditions |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, and mass loss profile. nih.gov | Heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen). researchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting point, crystallization temperature, and other phase transitions. mdpi.com | Heating or cooling the sample at a constant rate and measuring the heat flow. |

Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Void Analysis)

Crystal packing analysis provides detailed insights into the arrangement of molecules in the solid state and the nature of intermolecular interactions. These analyses are crucial for understanding the physical properties of crystalline materials.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. Different properties, such as the normalized contact distance (d_norm), can be mapped onto this surface to highlight regions of close intermolecular contacts. nih.gov

Void Analysis:

Void analysis is used to identify and characterize the empty spaces or voids within a crystal structure. researchgate.netnih.govresearchgate.net The size, shape, and distribution of these voids can influence the material's density, stability, and its ability to accommodate guest molecules. The analysis is typically performed by calculating the procrystal electron density and generating an isosurface at a low electron density value (e.g., 0.002 au). niscpr.res.in

| Analytical Technique | Purpose | Key Outputs |

| Hirshfeld Surface Analysis | To visualize and quantify intermolecular interactions in the crystal. nih.govnih.govmq.edu.au | Hirshfeld surface maps (e.g., d_norm), 2D fingerprint plots, and percentage contributions of different intermolecular contacts. nih.govnih.gov |

| Void Analysis | To identify and characterize the empty spaces within the crystal lattice. researchgate.netnih.govresearchgate.netnih.gov | Void volume, percentage of free space in the unit cell, and visualization of void shapes and connectivity. niscpr.res.innih.gov |

Applications in Chemical Synthesis and Advanced Materials Science

Key Intermediate in the Synthesis of Complex Organic Scaffolds

3-(Trifluoromethyl)benzal chloride is a pivotal intermediate in the multi-step synthesis of complex organic scaffolds, particularly in the pharmaceutical and agrochemical industries. biosynth.comgoogle.com Its utility lies in its ability to introduce the 3-(trifluoromethyl)phenyl moiety into a larger molecular framework, which can be crucial for the biological activity of the final product. The compound serves as a precursor for a variety of meta-difunctional benzenes, highlighting its importance in constructing intricate molecular architectures. google.com

A notable example of its application is in the synthesis of Cinacalcet hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism. An improved synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for Cinacalcet, starts from 1-bromo-3-(trifluoromethyl)benzene, a related trifluoromethyl-containing starting material, underscoring the importance of this class of compounds in constructing complex drug molecules. researchgate.netnih.gov The synthesis of various pharmaceuticals, pesticides, and dyes often involves intermediates derived from this compound. biosynth.com

Strategic Building Block for Fluorinated Compound Development

The development of novel fluorinated compounds is a major focus in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. This compound is a strategic building block in this field, providing a direct route to incorporate a trifluoromethyl group into new molecular entities. The trifluoromethyl group is a key pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The synthesis of trifluoromethylpyridines, which are important structural motifs in many active agrochemical and pharmaceutical ingredients, can be achieved using trifluoromethyl-containing building blocks. nih.gov While the direct synthesis might start from a different precursor, the strategic importance of introducing a trifluoromethylated benzene (B151609) ring, for which this compound is a prime synthon, is a shared concept. The development of new fluorinated structures containing an amide linkage, a common feature in drug candidates, is another area where trifluoromethyl-containing building blocks are highly valuable. acs.org

Fine-Tuning Molecular Properties in Material Science Applications

The introduction of trifluoromethyl groups into organic molecules can profoundly influence their electronic properties, thermal stability, and solid-state packing, making this compound a valuable tool for fine-tuning the properties of advanced materials. While specific applications in materials science for this exact compound are not extensively documented in readily available literature, the known effects of the trifluoromethyl group allow for extrapolation of its potential uses.

In the context of organic electronics, for instance, the strong electron-withdrawing nature of the trifluoromethyl group can be exploited to lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of conjugated polymers and small molecules. This can improve electron injection and transport, as well as enhance the oxidative stability of the material. The incorporation of fluorine-containing moieties is a well-established strategy for designing high-performance materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The reactivity of the benzal chloride group provides a handle for polymerization or for grafting these fluorinated units onto other material backbones.

Precursor for Diversified Downstream Synthons (e.g., (3-trifluoromethyl-phenyl)acetonitrile)

One of the most significant applications of this compound is its role as a direct precursor to other valuable chemical intermediates, known as synthons. A prime example is its conversion to (3-trifluoromethyl-phenyl)acetonitrile. google.com This transformation is a key step in the synthesis of various pharmaceutical and agricultural chemicals. google.com

The synthesis of (3-trifluoromethyl-phenyl)acetonitrile from this compound is typically achieved by treatment with a cyanide source, such as sodium cyanide. google.com This reaction provides a straightforward and economically viable route to this important intermediate. A patent describes a process where this compound is reacted with sodium cyanide in a mixture of water and acetonitrile (B52724), with the aid of a phase transfer catalyst, to produce (3-trifluoromethyl-phenyl)acetonitrile in high yield. google.com

Table 1: Synthesis of (3-trifluoromethyl-phenyl)acetonitrile from this compound

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| This compound (2.0 moles) | Sodium cyanide (2.2 moles), water (520 ml), acetonitrile (1 liter), methyl tricaproyl ammonium (B1175870) chloride (0.04 mole) | (3-trifluoromethyl-phenyl)acetonitrile | ~90-92% | google.com |

Reagent for the Introduction of Functional Groups into Organic Molecules

The chloromethyl group in this compound is a reactive handle that allows for the introduction of the 3-(trifluoromethyl)benzyl group into a wide range of organic molecules. biosynth.com This process, known as chloromethylation, makes it a useful reagent for chemical modifications. biosynth.com The compound reacts with nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

An example of its use as a reagent is in the synthesis of 4-nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide, where 3-(trifluoromethyl)benzyl chloride was a key starting material. cookechem.com This highlights its utility in building more complex molecules by attaching the trifluoromethylbenzyl moiety to a pre-existing molecular scaffold. The reaction with magnesium to form a Grignard reagent is another potential application, although less commonly cited, which would further expand its synthetic utility by enabling its use in reactions with electrophiles. biosynth.com

Environmental Aspects and Degradation Pathways of Trifluoromethylated Arenes

Environmental Persistence Considerations for C-F Bonds in Aryl-CF3 Compounds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the high chemical and biological stability of organofluorine compounds. mdpi.com This stability is a primary reason for their persistence in the environment. Aryl-CF3 compounds, once released into aquatic ecosystems, can persist and exert unintended biological effects. digitellinc.com

The persistence of the C-F bond in aryl-CF3 compounds is structure-dependent. While some compounds are stable, others can undergo defluorination through processes like hydrolysis and aquatic photochemical reactions. digitellinc.com The goal of understanding these structural impacts on persistence is to inform the design of "greener" chemicals that degrade more readily after their intended use. digitellinc.com Research into the aquatic fate of a range of aryl-CF3 compounds shows varying degrees of C-F bond stability; some are highly resistant to degradation, while others can be fully or partially defluorinated. digitellinc.com

Mechanisms of Spontaneous Aqueous Defluorination of Trifluoromethylphenols

Trifluoromethylphenols (TFMPs) are known environmental transformation products of various aryl-CF3-containing pharmaceuticals and agrochemicals. rsc.orgrsc.org Their degradation is of particular interest as it can lead to either complete mineralization or the formation of other persistent fluorinated compounds. rsc.org

Studies on the hydrolysis of TFMP isomers under environmentally relevant aqueous conditions have revealed significant differences in reactivity based on the position of the -CF3 group. rsc.orgrsc.org For instance, 2-TFMP and 4-TFMP were observed to undergo complete hydrolytic defluorination to yield their corresponding hydroxybenzoic acids and fluoride (B91410) ions, whereas 3-TFMP showed no hydrolysis. rsc.orgrsc.org This reactivity difference was first noted in 1973, with the mechanism proposed to be facilitated by β-elimination via a conjugated structure that stabilizes the phenolate (B1203915) anion. rsc.org

Recent mechanistic studies combining high-resolution mass spectrometry and density functional theory (DFT) calculations have provided deeper insights. rsc.org The key defluorination step is believed to proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism, which is driven by β-elimination. rsc.org The process is dependent on the deprotonation of the phenol (B47542) group, highlighting the importance of pH. rsc.org High-resolution mass spectrometry has also identified benzoyl fluoride as an intermediate in the hydrolysis of 4-TFMP. rsc.org These findings challenge the general assumption that C-F bonds are universally difficult to break under environmental conditions and provide a plausible mechanism for the observed substituent effects. rsc.org

Table 1: Hydrolysis of Trifluoromethylphenol (TFMP) Isomers

| Compound | Hydrolysis Observed | Primary Products |

|---|---|---|

| 2-(Trifluoromethyl)phenol (2-TFMP) | Yes rsc.org | 2-Hydroxybenzoic acid, Fluoride rsc.org |

| 3-(Trifluoromethyl)phenol (3-TFMP) | No rsc.orgrsc.org | N/A |

| 4-(Trifluoromethyl)phenol (4-TFMP) | Yes rsc.org | 4-Hydroxybenzoic acid, Fluoride rsc.org |

Formation and Environmental Fate of Fluorinated Transformation Products (e.g., Trifluoroacetic Acid)

The degradation of trifluoromethylated arenes does not always result in complete defluorination to inorganic fluoride. A significant concern is the formation of highly persistent transformation products, most notably trifluoroacetic acid (TFA). digitellinc.comrsc.org TFA is considered a ubiquitous and extremely persistent environmental pollutant, often categorized as an ultrashort-chain per- and polyfluoroalkyl substance (PFAS). mdpi.comwikipedia.org

The atmospheric degradation of various hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) is a known major source of environmental TFA. mdpi.comresearchgate.net Additionally, the degradation of pesticides and other chemicals containing a trifluoromethyl group contributes to TFA levels in the environment. digitellinc.comwikipedia.orgfluorocarbons.org Studies on the aquatic photochemistry of some aryl-CF3 compounds have shown that they can yield up to 10% TFA, while the remainder of the fluorine is released as fluoride ions. digitellinc.com In contrast, other aryl-CF3 structures undergo full defluorination without forming TFA. digitellinc.com

Once formed, TFA is highly soluble in water and exists predominantly as the trifluoroacetate (B77799) anion in aquatic environments. mdpi.com It has no known degradation pathways in water and is not expected to bioaccumulate due to its low octanol-water partition coefficient. mdpi.comresearchgate.net Consequently, TFA is found in various water bodies, including rain, fog, rivers, and oceans, with concentrations reported to be increasing in some regions. mdpi.comwikipedia.org Its ultimate sink is the aqueous compartment, particularly the oceans, where it has accumulated over long periods. researchgate.netfluorocarbons.org

Table 2: Properties and Environmental Fate of Trifluoroacetic Acid (TFA)

| Property | Value / Description | Reference |

|---|---|---|

| Chemical Formula | C₂HF₃O₂ | wikipedia.org |

| pKa | 0.23 - 0.52 | wikipedia.orgresearchgate.net |

| Water Solubility | Miscible | wikipedia.orgresearchgate.net |

| Bioaccumulation Potential | Low (log Pow = -2.1) | researchgate.net |

| Primary Environmental Form | Trifluoroacetate anion | mdpi.com |

| Environmental Fate | Highly persistent in aquatic environments; no known degradation pathways. | mdpi.comresearchgate.net |

| Major Sources | Atmospheric degradation of HFCs/HFOs; degradation of -CF3 containing pesticides and pharmaceuticals. | mdpi.comwikipedia.orgresearchgate.net |

Environmental Mobility and Transport Studies of Volatile Fluorinated Compounds

The environmental mobility and transport of fluorinated compounds are dictated by their physical and chemical properties, such as volatility, water solubility, and sorption characteristics. researchgate.net While a compound like 3-(Trifluoromethyl)benzal chloride is a liquid, related volatile fluorinated compounds serve as models for understanding potential long-range transport.

Volatile fluorinated compounds, such as fluorotelomer alcohols (FTOHs), can undergo long-range atmospheric transport. researchgate.net Their volatility is often higher than their non-fluorinated parent alcohols. researchgate.net Once in the atmosphere, they can be oxidized to form persistent perfluorocarboxylic acids, which can then be deposited in remote regions like the Arctic. researchgate.net

For less volatile or more water-soluble compounds, transport occurs primarily through oceanic currents. researchgate.net Perfluorinated acids like PFOA are found globally in water and biota, with ocean transport modeling suggesting this is the major pathway for their distribution to remote waters. researchgate.net The tendency of these compounds to concentrate in surface foam suggests that marine aerosol transport could also be a significant mechanism. researchgate.net The mobility in soil and groundwater is also a key factor; due to its high water solubility and anionic nature, TFA is not retained well in soil and ultimately partitions into the aqueous compartment. researchgate.net The EPA has recently developed new testing methods, such as OTM-50, for sampling and analyzing volatile fluorinated compounds from stationary sources, which will aid in quantifying emissions and understanding their environmental distribution. scsengineers.com

Advanced Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Methodologies